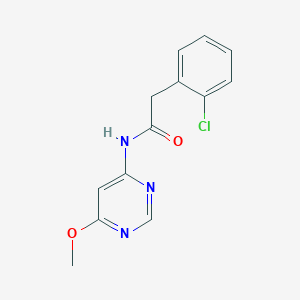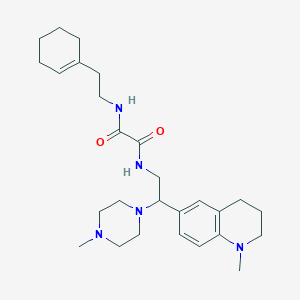
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C13H9ClFNO and its molecular weight is 249.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Chemosensors
Compounds like 4-Methyl-2,6-diformylphenol (DFP) serve as platforms for developing chemosensors for various analytes, indicating the potential of related compounds in detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. This suggests possible applications of 1-(6-Chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone in developing new fluorescent chemosensors for environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Toxicology
Research on compounds like chlorogenic acid and chlorpyrifos provides insights into the environmental and health impacts of chemical exposure. These studies reveal the importance of understanding the toxicological profiles of chemicals like this compound, especially their potential effects on human health and the environment (Naveed et al., 2018); (Burgos-Aceves et al., 2021).
Chemical Synthesis and Organic Chemistry
The synthesis and structural properties of various compounds, including those with similar structures to this compound, are of great interest in organic chemistry for the development of pharmaceuticals, agrochemicals, and functional materials. Studies on synthetic routes, structural analysis, and the reactivity of these compounds highlight the importance of such research in expanding the toolkit of organic synthesis and material science (Qiu et al., 2009).
Pharmacology and Biomedical Applications
Investigations into compounds with potential pharmacological effects, such as 4-phenylbutyric acid, demonstrate the relevance of chemical research in identifying new therapeutic agents and understanding their mechanisms of action. This underscores the potential biomedical applications of this compound in drug discovery and development (Kolb et al., 2015).
Environmental Science and Safety
The study of fluoroalkylation reactions in aqueous media and the environmental distribution and health risks of novel fluorinated compounds offer insights into the environmental persistence, bioaccumulation, and potential health impacts of chemical pollutants. This research is crucial for understanding the environmental behavior and safety profiles of compounds like this compound, guiding regulatory policies and environmental management practices (Song et al., 2018).
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-13-6-3-10(8-16-13)12(17)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUKXQWHQKSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)
![2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2597035.png)


![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)
![(5-Fluoropyridin-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2597043.png)
![2-(chloromethyl)-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2597045.png)
![1-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2597046.png)


![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2597053.png)

